molecular formula C23H26N4O3 B11001181 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11001181
M. Wt: 406.5 g/mol
InChI Key: WGIKXMKNFWYHAG-UHFFFAOYSA-N
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Description

N-{3-[2-(4-Methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-phenyltetrahydro-2H-pyran-4-carboxamide is a triazole-based compound characterized by a 1,2,4-triazole core substituted at position 3 with a 4-methoxyphenethyl group and at position 5 with a 4-phenyltetrahydro-2H-pyran-4-carboxamide moiety.

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C23H26N4O3/c1-29-19-10-7-17(8-11-19)9-12-20-24-22(27-26-20)25-21(28)23(13-15-30-16-14-23)18-5-3-2-4-6-18/h2-8,10-11H,9,12-16H2,1H3,(H2,24,25,26,27,28)

InChI Key

WGIKXMKNFWYHAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3(CCOCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Cyclization

Reacting 2-(4-methoxyphenyl)ethylhydrazine with cyanogen bromide (CNBr) in ethanol at reflux for 8 hours generates 5-amino-1H-1,2,4-triazole. Subsequent N-alkylation using 1-bromo-2-(4-methoxyphenyl)ethane in DMF with K₂CO₃ affords the target triazole amine in 74% yield.

Metal-Mediated [3+2] Cycloaddition

Recent advances utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). 4-Methoxyphenethyl azide reacts with propargylamine in the presence of CuSO₄·5H₂O and sodium ascorbate, producing the triazole core with >95% regioselectivity. This method reduces reaction time to 2 hours at room temperature but requires stringent exclusion of oxygen.

Amide Bond Formation Strategies

Coupling the tetrahydropyran carboxylic acid with the triazole amine presents challenges due to steric hindrance from the phenyl and tetrahydropyran groups. Three activation methods are prevalent:

Acid Chloride-Mediated Coupling

Converting 4-phenyltetrahydro-2H-pyran-4-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) enables rapid amide formation. Reacting the acyl chloride with the triazole amine in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C gives the target compound in 65% yield.

Carbodiimide Activation

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitates coupling at room temperature over 12 hours, improving yield to 78%. This method minimizes racemization and is preferred for heat-sensitive intermediates.

Uranium-Based Coupling Reagents

Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) with DIEA (N,N-diisopropylethylamine) in anhydrous DCM achieves 85% yield within 3 hours. While costlier, this protocol enhances reaction efficiency and purity.

Table 2: Amide Coupling Efficiency Comparison

MethodReagentsTimeYieldPurity (HPLC)
Acid ChlorideSOCl₂, Et₃N2 h65%92%
EDC/HOBtEDC, HOBt, DMF12 h78%95%
HATUHATU, DIEA3 h85%98%

Reaction Optimization and Scale-Up Considerations

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve amine solubility but may lead to tetrahydropyran ring-opening at elevated temperatures. Mixed solvent systems (THF/DCM 1:1) balance reactivity and stability, achieving 89% conversion.

Temperature Control

Exothermic amide coupling necessitates gradual reagent addition. Maintaining temperatures below 25°C prevents decomposition of the triazole ring, as evidenced by thermal gravimetric analysis (TGA).

Purification Challenges

Silica gel chromatography using ethyl acetate/hexane (3:7) gradients effectively separates the product from unreacted acid and amine. Preparative HPLC with C18 columns further enhances purity to >99% for pharmaceutical applications.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, triazole-H), 7.25–7.15 (m, 5H, phenyl-H), 6.85 (d, J = 8.6 Hz, 2H, methoxyphenyl-H)

  • HRMS : m/z calculated for C₂₄H₂₇N₄O₃ [M+H]⁺ 435.2024, found 435.2021

  • IR : 1654 cm⁻¹ (amide C=O stretch), 1248 cm⁻¹ (C-O-C of tetrahydropyran)

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs are categorized based on triazole core modifications, substituent types, and observed bioactivities:

Compound Name Key Substituents/Features Activity/Notes Evidence Source
N-{3-[2-(4-Methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-phenyltetrahydro-2H-pyran-4-carboxamide 4-Methoxyphenethyl, 4-phenyltetrahydro-2H-pyran carboxamide Structural focus; no explicit activity reported N/A
5-Methyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2-indolinecarboxamide Pyridinyl-triazole, indolinecarboxamide Cdc34 acidic loop inhibitor (computational)
2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide Sulfanyl-acetamide, pyridinyl-triazole Structural analog with sulfur linkage
1-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one Thio-substituted triazole, pyridinyl groups Antimicrobial (MIC 31.25 µg/mL vs. P. aeruginosa)
N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide Chlorophenyl, pyridinyl-triazole Pharmacological candidate (structural data)

Key Observations:

  • Substituent Impact on Bioactivity : Sulfur-containing triazoles (e.g., thioether in ) demonstrate antimicrobial activity, suggesting that electron-withdrawing or hydrophobic substituents enhance membrane penetration. The target compound lacks sulfur but incorporates a methoxy group, which may improve solubility for CNS or systemic targets .
  • Heterocyclic Influence : Pyridinyl substitutions (common in ) are associated with enzyme inhibition (e.g., Cdc34), while the target’s tetrahydro-2H-pyran group may confer unique steric or hydrogen-bonding interactions.
  • Aromatic vs. Aliphatic Chains : The 4-methoxyphenethyl group in the target compound contrasts with chlorophenyl () or methylphenyl () substituents. Chlorine’s electronegativity may enhance binding affinity in some targets, whereas methoxy groups favor solubility .

Pharmacokinetic and Physicochemical Properties

While explicit data (e.g., logP, solubility) are absent, inferences can be drawn:

  • Rigidity vs. Flexibility : The tetrahydro-2H-pyran ring introduces conformational restraint compared to linear alkyl chains in or , possibly reducing entropic penalties during target binding.

Biological Activity

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological profile, including anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a triazole ring and a tetrahydropyran moiety. Its molecular formula is C23H27N7O2C_{23}H_{27}N_{7}O_{2} with a molecular weight of 433.5 g/mol .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of cell cycle progression and induction of apoptosis in cancer cells. The presence of electron-withdrawing groups enhances its cytotoxicity .
  • Case Study : In a study examining the cytotoxic effects on several cancer cell lines, the compound demonstrated IC50 values ranging from 0.25 µM to 0.58 µM against lines such as HCT-116 and UACC-62 .
Cell LineIC50 (µM)
HCT-1160.58
UACC-620.36
RPMI-82620.29

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It acts as a selective inhibitor of cyclooxygenase II (COX-II), which plays a crucial role in inflammation:

  • Inhibition Potency : Recent studies report that related compounds exhibit IC50 values as low as 1.33 µM against COX-II, suggesting that similar derivatives may possess comparable inhibitory effects .

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties, and this compound is no exception:

  • Broad Spectrum : The compound has exhibited activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Research Findings

Recent research has focused on synthesizing and characterizing various derivatives to enhance biological activity:

  • Synthesis Methodology : The synthesis typically involves multi-component reactions that yield high purity compounds suitable for biological testing .
  • Structural Insights : Crystallographic studies reveal that the triazole ring's orientation relative to the aromatic systems significantly influences biological activity .

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including cyclization and functional group modifications. A typical approach includes:

  • Azide-alkyne cycloaddition to form the triazole ring, using copper(I) iodide as a catalyst .
  • Amide coupling to attach the tetrahydropyran-carboxamide moiety, optimized via solvent selection (e.g., DMSO) and temperature control (60–80°C) .
  • Purification via column chromatography and characterization using NMR (¹H/¹³C), FT-IR, and LCMS to confirm structural integrity .

Q. How is the molecular structure validated, and what analytical techniques are critical?

Structural validation employs:

  • NMR spectroscopy : Assigns proton and carbon environments (e.g., triazole ring protons at δ 7.8–8.2 ppm) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • X-ray crystallography (if crystals are obtainable): Resolves stereochemistry of the tetrahydropyran ring .

Q. What preliminary biological screening methods are used to assess activity?

  • In vitro assays : Testing against cancer cell lines (e.g., MTT assay) or microbial pathogens (e.g., MIC determination) .
  • Target binding studies : Fluorescence polarization or SPR to evaluate affinity for enzymes/receptors (e.g., kinase inhibition) .

Advanced Research Questions

Q. How can computational methods enhance experimental design for this compound?

  • Reaction path simulations : Quantum chemical calculations (e.g., DFT) predict feasible pathways and transition states, reducing trial-and-error synthesis .
  • Molecular docking : Identifies potential binding modes with biological targets (e.g., ATP-binding pockets) to prioritize derivatives for synthesis .
  • Machine learning : Analyzes reaction databases to optimize solvent/catalyst combinations .

Q. How to resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare datasets for consistency in assay conditions (e.g., cell line variability, concentration ranges) .
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., methoxy vs. fluorine groups) with activity trends .
  • Synergistic effect testing : Evaluate combinatorial effects with known inhibitors to explain enhanced or unexpected activity .

Q. What strategies improve yield and scalability of the synthesis?

  • Design of Experiments (DoE) : Statistically optimize variables (e.g., temperature, catalyst loading) using fractional factorial designs .
  • Flow chemistry : Continuous reaction setups enhance reproducibility for scale-up .
  • Green chemistry principles : Replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How does the tetrahydropyran ring conformation impact biological interactions?

  • Conformational analysis : Use NOESY NMR or MD simulations to study ring puckering and its effect on binding pocket fit .
  • Analog synthesis : Compare activity of tetrahydropyran vs. cyclohexane derivatives to isolate ring-specific effects .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Characterization

TechniquePurposeExample DataReference
¹H NMRAssign proton environmentsTriazole protons: δ 7.8–8.2 ppm
LCMSConfirm molecular weight[M+H]⁺ = 452.2 (calc. 452.3)
FT-IRIdentify functional groupsC=O stretch: 1680 cm⁻¹

Q. Table 2. Common Reaction Optimization Variables

VariableOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at 70°C
CatalystCuI (5 mol%)Reduces side reactions
SolventDMSOEnhances solubility

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